n-Butyl Acetate-d12
Overview
Description
N-Butyl Acetate-d12 is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 128.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
n-Butyl Acetate-d12, also known as Butyl Ethanoate, is an organic compound with the formula CD3COOCD2CD2CD2CD3 . The primary targets of this compound are enzymes involved in its metabolic pathways, such as lipases and other esterases .
Mode of Action
Once absorbed by the organism or in contact with mucous membranes, this compound is hydrolyzed to n-butanol and acetic acid . This hydrolysis is catalyzed by enzymes such as lipases and esterases. The acute toxicity of this compound is low after oral and dermal absorption and inhalation exposure to the vapor .
Biochemical Pathways
This compound is involved in the synthesis of n-butyl acetate via transesterification of ethyl acetate with n-butyl alcohol, catalyzed by immobilized lipase . This process is part of a broader metabolic pathway involving the conversion of glucose to butanol via 2-oxoglutarate .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The absorbed substance is distributed in the whole body with the greatest accumulation in adipose tissue .
Result of Action
The result of this compound’s action is the production of n-butanol and acetic acid . This can lead to various downstream effects depending on the context of its use. For example, in industrial applications, it can be used as a solvent for coatings and inks .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility can affect its distribution in the environment . Additionally, its stability and efficacy can be influenced by factors such as temperature and pH .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 2,2,2-trideuterioacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPFZGUDAPQIHT-HYVJACIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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